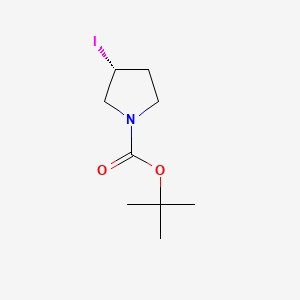

tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “tert-Butyl (3R)-3-aminobutanoate” is a chemical that is part of a collection of unique chemicals provided by Sigma-Aldrich . It is used by early discovery researchers .

Synthesis Analysis

The synthesis of similar compounds, such as “tert-butyl (3R, 5S) 6-chloro-dihydroxyhexanoate”, has been achieved through whole cell biocatalysis . This process involves the use of microorganisms or their enzymes to catalyze chemical reactions .Molecular Structure Analysis

The molecular structure of a compound can be determined using various analytical techniques such as mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy .Chemical Reactions Analysis

The tert-butyl group has been shown to affect the electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads . The insertion of tert-butyl groups raises the TAP-localised LUMO level .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the transition states in the solvolysis of tert-butyl halides are highly dipolar and are strong hydrogen bond acids and strong hydrogen bond bases .科学研究应用

1. Electronic Communication in Redox Units

- Summary of Application: The tert-butyl groups have been studied for their effect on intramolecular through-bond interactions between redox units in tetrathiafulvalene-tetraazapyrene (TAP) triads .

- Methods of Application: The insertion of tert-butyl groups raises the TAP-localised LUMO level by 0.21 eV, in fairly good agreement with 0.17 eV determined by DFT calculations .

- Results or Outcomes: This study has helped understand the electronic effect of tert-butyl groups on intramolecular interactions, which is crucial for its diverse applications in the field of organic (opto)electronics .

2. Synthesis of Peptides and Peptidomimetics

- Summary of Application: TPPC, which may include tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate, has potential future applications in the synthesis of peptides and peptidomimetics.

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source.

- Results or Outcomes: The outcomes of this potential application are not yet available as it is a future application.

3. Biosynthesis of Atorvastatin and Rosuvastatin

- Summary of Application: tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate ((3R,5S)-CDHH) is the key intermediate for synthesis of atorvastatin and rosuvastatin .

- Methods of Application: Carbonyl reductase exhibits excellent activity toward tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate ((S)-CHOH) to synthesize (3R,5S)-CDHH .

- Results or Outcomes: The outcomes of this application are not yet available as it is a future application .

4. Biocatalytic Processes

- Summary of Application: The tert-butyl group has potential applications in biocatalytic processes .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The outcomes of this potential application are not yet available as it is a future application .

5. Chemical Transformations

- Summary of Application: The tert-butyl group has been used in various chemical transformations .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The outcomes of this potential application are not yet available as it is a future application .

6. Biosynthetic and Biodegradation Pathways

- Summary of Application: The tert-butyl group has implications in biosynthetic and biodegradation pathways .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The outcomes of this potential application are not yet available as it is a future application .

安全和危害

The safety data sheet for “tert-Butyl (3R)-3-aminobutanoate” indicates that it is hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

属性

IUPAC Name |

tert-butyl (3R)-3-iodopyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16INO2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6H2,1-3H3/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFTPTQLIAIOWLK-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16INO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90653988 |

Source

|

| Record name | tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate | |

CAS RN |

1234576-86-3 |

Source

|

| Record name | tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one](/img/structure/B582288.png)

![1,3-Dibromo-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B582295.png)